molecular formula C7H9N3O5 B12660015 Ammonium 3,5-dinitro-o-cresolate CAS No. 20278-99-3

Ammonium 3,5-dinitro-o-cresolate

Cat. No.: B12660015
CAS No.: 20278-99-3
M. Wt: 215.16 g/mol
InChI Key: JFJVGFDLHBZUCX-UHFFFAOYSA-N
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Description

Ammonium 3,5-dinitro-o-cresolate is an organic compound with the molecular formula C7H9N3O5. It is known for its yellow crystalline appearance and is primarily used in various industrial applications. This compound is a derivative of cresol, where the methyl group is substituted with nitro groups at the 3 and 5 positions, and the phenolic hydroxyl group is neutralized with ammonium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3,5-dinitro-o-cresolate typically involves the nitration of o-cresol. The process begins with the sulfonation of o-cresol to form a disulfonate intermediate. This intermediate is then treated with nitric acid to introduce the nitro groups at the 3 and 5 positions. The final step involves neutralizing the phenolic hydroxyl group with ammonium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors for sulfonation and nitration, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium 3,5-dinitro-o-cresolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ammonium 3,5-dinitro-o-cresolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a model compound for studying nitroaromatic compounds.

    Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.

    Industry: Utilized in the manufacture of herbicides and pesticides due to its toxic properties.

Mechanism of Action

The mechanism of action of ammonium 3,5-dinitro-o-cresolate involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including proteins, lipids, and DNA. The compound’s toxicity is primarily due to its ability to disrupt cellular respiration and energy production by interfering with mitochondrial function .

Comparison with Similar Compounds

Uniqueness: Ammonium 3,5-dinitro-o-cresolate is unique due to its specific substitution pattern and the presence of the ammonium ion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications .

Properties

CAS No.

20278-99-3

Molecular Formula

C7H9N3O5

Molecular Weight

215.16 g/mol

IUPAC Name

azanium;2-methyl-3,5-dinitrophenolate

InChI

InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3

InChI Key

JFJVGFDLHBZUCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]

Origin of Product

United States

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